2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Descripción
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 1,3-benzodioxole moiety at the 2-position and a methylsulfanylphenyl group at the acetamide nitrogen.
Propiedades
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-31-16-4-2-3-15(10-16)23-21(27)12-25-7-8-26-18(22(25)28)11-17(24-26)14-5-6-19-20(9-14)30-13-29-19/h2-11H,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEGDUZEKXKEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin.
Mode of Action
It is known that microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Actividad Biológica
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 1242969-50-1) has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.4 g/mol. The structure features a complex arrangement that includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O4 |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 1242969-50-1 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition is crucial as these cytokines play a pivotal role in the inflammatory response.
Mechanisms of Action:
- Inhibition of NF-kB Pathway: The compound may inhibit the NF-kB signaling pathway, which is essential for the regulation of immune response.
- Reduction of Oxidative Stress: It may also reduce oxidative stress by modulating antioxidant enzyme activities.
Anticancer Properties
Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanisms of Action:
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins.
- Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase, effectively preventing cancer cell proliferation.
Case Studies
-
Breast Cancer Study:
- In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- The study concluded that the compound could be a promising candidate for breast cancer therapy due to its ability to induce cell death via apoptotic pathways.
-
Lung Cancer Study:
- A549 lung cancer cells treated with the compound showed reduced proliferation rates and increased markers for apoptosis.
- The findings suggested that the compound's mechanism involves both direct cytotoxicity and modulation of survival signaling pathways.
Comparación Con Compuestos Similares
Substituent Variations on the Acetamide Nitrogen
3-Fluoro-4-methylphenyl analog ():
Molecular weight: 437.42 g/mol.
The fluorine atom (electron-withdrawing) and methyl group (electron-donating) on the phenyl ring may enhance metabolic stability compared to the methylsulfanyl group. Fluorine can also influence binding affinity via halogen bonding .4-Methoxyphenyl analog ():
Molecular weight: 388.40 g/mol.
The methoxy (OCH₃) group offers hydrogen-bonding capacity, which could enhance target interaction but reduce lipophilicity compared to SCH₃ .
Modifications to the Benzodioxole Linker
- Sulfonyl-linked benzodioxol analog (): Molecular weight: 411.40 g/mol.
Data Tables
Table 1: Structural Comparison of Pyrazolo-Pyrazinone Derivatives
*Estimated based on molecular formula.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis involves multi-step reactions, typically starting with cyclization of pyrazolo[1,5-a]pyrazine intermediates. For example, highlights the use of α-chloroacetamides in nucleophilic substitutions to form pyrazolo-pyrimidinone scaffolds. Optimization can leverage Design of Experiments (DoE) principles, as demonstrated in flow-chemistry protocols for analogous heterocycles . Key parameters include temperature control (80–120°C), solvent selection (DMF or acetonitrile), and catalyst loading.
Q. What analytical techniques are critical for structural confirmation?
Structural elucidation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. and emphasize single-crystal X-ray diffraction for unambiguous confirmation of pyrazolo-heterocyclic frameworks. For substituent analysis (e.g., methylsulfanyl or benzodioxolyl groups), 2D NMR techniques (COSY, HSQC) are essential to resolve overlapping signals in complex aromatic regions .
Q. How should researchers design initial biological screening assays for this compound?
Prioritize target-based assays (e.g., kinase inhibition, receptor binding) guided by structural analogs. describes antioxidant screening via DPPH radical scavenging assays, which can be adapted for redox-active moieties. Use in vitro cytotoxicity assays (e.g., MTT) with cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer, inflammation) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
Advanced optimization requires statistical modeling (e.g., response surface methodology) to balance competing factors. demonstrates flow-chemistry approaches for precise control of reaction kinetics, reducing side reactions like over-oxidation. Additionally, substituent-specific protecting groups (e.g., tert-butyl for amines) can improve regioselectivity during cyclization steps .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or differential solubilization. For example, notes that antioxidant activity in pyrazolo-benzothiazine derivatives depends on substituent electronegativity and steric effects. Address discrepancies by standardizing assay protocols (e.g., solvent: DMSO concentration ≤0.1%) and validating results with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Systematic SAR studies involve synthesizing derivatives with variations at the benzodioxolyl, methylsulfanylphenyl, or pyrazinone positions. and highlight the importance of electron-withdrawing groups (e.g., fluoro, chloro) on aryl rings for enhancing bioactivity. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes to targets like kinases or GPCRs .
Q. What advanced characterization methods address stability or degradation issues?
Use accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring to identify degradation products. For labile moieties (e.g., acetamide), suggests isotopically labeled analogs (²H/¹³C) for tracking metabolic pathways. Mass spectrometry imaging (MSI) can map spatial distribution in tissue samples .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) meticulously, as pyrazolo-heterocycles are prone to hydrolysis .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to avoid misassignments in complex structures .
- Ethical Compliance : Adhere to institutional guidelines for handling sulfur-containing compounds (methylsulfanyl group) due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
